
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione is a versatile chiral organic compound with a unique molecular structure. It has a molecular weight of 271.34 g/mol and is known for its high purity and distinct InChI code . This compound is primarily used in advanced research and development due to its exceptional potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione involves several steps. One common method starts with the reaction of methyl chloroformate with cyanamide, followed by a series of steps to form the final product . Another method involves the use of methyl thiourea as a starting material . Both methods require precise reaction conditions, including controlled temperatures and the use of specific catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound.
Applications De Recherche Scientifique
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a chiral building block . In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, it is explored for its potential therapeutic properties, including antitumor and antimicrobial activities . Additionally, it finds applications in the industry for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione involves its interaction with specific molecular targets and pathways. For instance, it can bind to the D-1 quinone protein of the electron transport chain in photosystem II, inhibiting photosynthesis . This mechanism is similar to that of other triazine herbicides, leading to the disruption of cellular processes and eventual cell death.
Comparaison Avec Des Composés Similaires
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione can be compared with other similar compounds, such as hexazinone . Hexazinone is also a triazine compound used as a broad-spectrum herbicide. While both compounds share similar structural features and mechanisms of action, this compound is unique due to its specific molecular structure and chiral properties . Other similar compounds include various 1,3,5-triazines with different substituents, each exhibiting distinct biological and chemical properties .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure, versatile reactivity, and wide range of applications make it a valuable tool for research and development
Propriétés
Formule moléculaire |
C11H17N3O3S |
|---|---|
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
3-(4-hydroxycyclohexyl)-1-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H17N3O3S/c1-13-10(18-2)12-9(16)14(11(13)17)7-3-5-8(15)6-4-7/h7-8,15H,3-6H2,1-2H3 |
Clé InChI |
BVWYETRTUPWLND-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=O)N(C1=O)C2CCC(CC2)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)


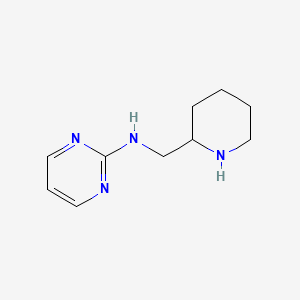


![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
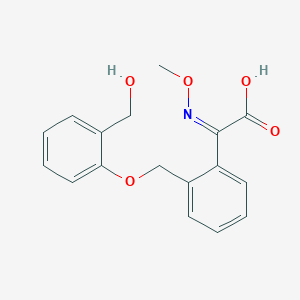
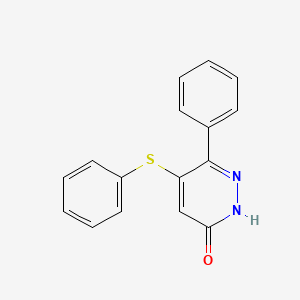
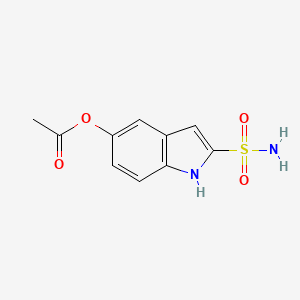
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
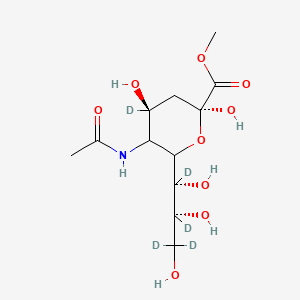
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
